Disuccinimidyl suberate

Description

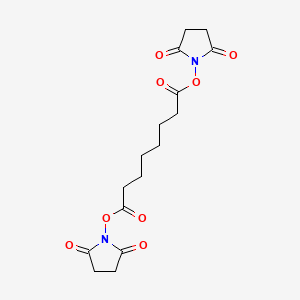

Structure

3D Structure

Properties

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIBGKZDAWNIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70988200 | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68528-80-3, 68526-60-3 | |

| Record name | Disuccinimidyl suberate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68528-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide suberic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068528803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68528-80-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70988200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Disuccinimidyl Suberate (DSS): A Technical Guide to Covalent Cross-Linking for Protein Interaction Analysis

This guide provides an in-depth exploration of Disuccinimidyl suberate (DSS), a cornerstone reagent in the field of structural biology and proteomics. We will delve into the chemical principles governing its function, provide validated protocols for its application, and discuss its strategic implementation in elucidating protein-protein interactions. This document is intended for researchers, scientists, and drug development professionals who seek to leverage chemical cross-linking to capture and analyze protein complexes.

Foundational Principles of this compound

This compound (DSS) is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker.[1][2] This chemical classification defines its core attributes:

-

Homobifunctional: DSS possesses two identical reactive groups, enabling the linkage of similar functional groups on interacting molecules.[1]

-

NHS Ester: The N-hydroxysuccinimide esters are highly reactive towards primary amines (-NH2), which are predominantly found on the side chains of lysine (K) residues and the N-terminus of polypeptides.[3] This reaction forms a stable, covalent amide bond.[2]

-

Spacer Arm: The two NHS ester groups are separated by a suberate molecule, which acts as an 8-carbon spacer arm with a length of 11.4 angstroms.[4] This spacer arm defines the maximum distance between two cross-linked residues.[5]

A key characteristic of DSS is its hydrophobicity, rendering it insoluble in aqueous solutions but permeable to cell membranes.[1][6] This property makes DSS an invaluable tool for cross-linking intracellular proteins in vivo.[1][2] For applications requiring a water-soluble cross-linker, such as targeting cell-surface proteins, its sulfonated analog, Bis(sulfosuccinimidyl) suberate (BS3), is the preferred reagent.[2][5]

Chemical and Physical Properties of DSS

| Property | Value | Source |

| Alternative Names | This compound; Suberic acid bis(N-hydroxysuccinimide ester) | [4] |

| CAS Number | 68528-80-3 | [4][7] |

| Molecular Formula | C16H20N2O8 | [1][4] |

| Molecular Weight | 368.34 g/mol | [1][4] |

| Spacer Arm Length | 11.4 Å | [4] |

| Reactivity | Primary amines (-NH2) | [1][3] |

| Solubility | Soluble in organic solvents (DMSO, DMF); Insoluble in water | [1][3] |

| Membrane Permeability | Permeable | [1][6] |

Mechanism of Action: Covalent Bond Formation

The utility of DSS lies in its ability to covalently "capture" protein-protein interactions. The reaction proceeds through the nucleophilic attack of a primary amine on one of the NHS esters, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The second NHS ester can then react with a primary amine on a nearby protein, effectively creating a covalent bridge between the two interacting partners.[8] This process is most efficient in a pH range of 7-9.[1]

Caption: Mechanism of DSS-mediated protein cross-linking.

Primary Applications in Research

The ability of DSS to covalently stabilize protein interactions makes it a powerful tool for several research applications:

-

Mapping Protein-Protein Interactions: DSS is extensively used to identify both stable and transient protein-protein interactions within a cell or in a purified system.[1][9] By "freezing" these interactions, researchers can then employ techniques like immunoprecipitation and mass spectrometry to identify the interacting partners.[1]

-

Structural Elucidation of Protein Complexes: The distance constraints provided by the 11.4 Å spacer arm of DSS can be used to model the three-dimensional structure of protein complexes.[10] By identifying which lysine residues are cross-linked, researchers can infer their spatial proximity, providing valuable data for computational modeling.

-

Probing Protein Conformation: Intramolecular cross-linking with DSS can provide insights into the folding and conformation of a single protein.[1] Changes in cross-linking patterns can indicate conformational changes induced by ligand binding or other stimuli.

-

Immobilization of Proteins: DSS can be used to immobilize proteins onto amine-coated surfaces for various applications, including biosensors and affinity chromatography.[3]

Experimental Workflow and Protocols

A successful DSS cross-linking experiment requires careful optimization of several parameters. Below is a general workflow and a detailed protocol for a typical in vitro cross-linking experiment.

Caption: General workflow for a DSS cross-linking experiment.

Detailed Protocol for In Vitro Protein Cross-linking with DSS

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or borate buffer at pH 7-9).[11]

-

This compound (DSS) powder.[4]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[11]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[11]

-

Reaction tubes.

Procedure:

-

Sample Preparation:

-

Ensure your protein sample is in an amine-free buffer, as primary amines in the buffer (like Tris) will compete with the protein for reaction with DSS.[12]

-

If necessary, perform a buffer exchange using dialysis or a desalting column.

-

The protein concentration should be optimized for your specific experiment. For protein concentrations >5 mg/mL, a 10-fold molar excess of DSS is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be required.[11]

-

-

DSS Stock Solution Preparation:

-

Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation, as DSS is moisture-sensitive.[4]

-

Immediately before use, prepare a fresh stock solution of DSS in anhydrous DMSO or DMF.[11] For example, dissolving 2 mg of DSS in 216 µL of DMSO yields a 25 mM solution. Do not store the DSS solution.[12]

-

-

Cross-linking Reaction:

-

Add the calculated volume of the DSS stock solution to your protein sample.

-

Mix gently and incubate at room temperature for 30-60 minutes, or on ice for 2 hours.[11] The optimal incubation time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Analysis:

-

The cross-linked products can now be analyzed by various methods.

-

SDS-PAGE: To visualize the cross-linked products, run the sample on an SDS-PAGE gel. Cross-linked proteins will appear as higher molecular weight bands.[12]

-

Mass Spectrometry: For identification of cross-linked peptides and mapping of interaction sites, the sample can be subjected to in-gel or in-solution digestion followed by LC-MS/MS analysis.[5][10]

-

Considerations and Best Practices

-

Buffer Composition: The presence of primary amines in the reaction buffer is a critical factor. Always use amine-free buffers for the cross-linking reaction.[12]

-

DSS Concentration: The concentration of DSS should be carefully optimized. Too little DSS will result in inefficient cross-linking, while too much can lead to protein precipitation and the formation of heavily cross-linked species that are difficult to analyze.[5][12]

-

Reaction Time and Temperature: These parameters influence the extent of cross-linking and should be optimized for each specific system.

-

Controls: It is essential to include proper controls in your experiment, such as a no-cross-linker control, to distinguish between specific cross-linked products and non-specific aggregates.

-

Data Analysis: The analysis of mass spectrometry data from cross-linking experiments can be complex. Specialized software is often required to identify cross-linked peptides from the MS/MS spectra.[14]

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions and protein structure. Its membrane permeability allows for the investigation of intracellular processes, while its defined spacer arm provides valuable structural information. By understanding the chemical principles behind its function and carefully optimizing experimental conditions, researchers can effectively utilize DSS to gain critical insights into the complex molecular machinery of the cell.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 4. researchgate.net [researchgate.net]

- 5. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]

- 7. caymanchem.com [caymanchem.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Analysis of Secondary Structure in Proteins by Chemical Cross-Linking Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 13. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Large Scale Chemical Cross-linking Mass Spectrometry Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Disuccinimidyl Suberate (DSS) for Crosslinking Applications

Introduction: The Role of DSS in Elucidating Protein Interactions

In the intricate landscape of cellular biology and drug development, understanding the dynamic interactions between proteins is paramount. Chemical crosslinking serves as a powerful technique to "freeze" these transient interactions, creating stable covalent bonds that allow for their capture and subsequent analysis. Disuccinimidyl suberate (DSS) is a cornerstone reagent in this field. It is a homobifunctional, amine-reactive, and membrane-permeable crosslinker widely employed to study protein-protein interactions, stabilize protein complexes, and probe the quaternary structure of proteins within their native cellular environment.[1][2][3]

This guide provides a comprehensive technical overview of DSS, detailing its core physicochemical properties, mechanism of action, critical considerations for experimental design, and a validated protocol for its application in intracellular protein crosslinking.

Core Physicochemical Properties of this compound

The efficacy and application of a crosslinker are fundamentally defined by its chemical structure, molecular weight, and the length of its spacer arm. These properties dictate the potential targets and the spatial constraints of the crosslinking reaction.

Molecular Structure and Weight

DSS, or Bis(2,5-dioxopyrrolidin-1-yl) octanedioate, is composed of two N-hydroxysuccinimide (NHS) ester reactive groups located at either end of an 8-carbon (suberate) spacer.[4][5][6] This symmetrical, homobifunctional design means it targets the same functional group—primary amines—at both ends.[1]

Spacer Arm Length

The spacer arm, the chain of atoms separating the two reactive groups, is a critical determinant of the crosslinking range. For DSS, the spacer arm is composed of 8 atoms, spanning a length of 11.4 Angstroms (Å) .[4][7][8][9] This fixed distance dictates the maximum spatial separation between two reactive sites on interacting proteins that can be covalently linked. It is important to note that due to the flexibility of protein structures, DSS can effectively crosslink residues that are up to ~25 Å apart.[7]

Data Summary Table

For quick reference, the key quantitative properties of DSS are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 368.34 g/mol | [4][7][8][10][11] |

| Molecular Formula | C₁₆H₂₀N₂O₈ | [1][7][8] |

| Spacer Arm Length | 11.4 Å | [4][7][8][9] |

| Spacer Arm Atoms | 8 | [4][9][12] |

| Reactivity | Primary Amines (-NH₂) | [1][5][13] |

| Cell Permeability | Permeable | [1][4][12] |

| Solubility | Insoluble in water; Soluble in organic solvents (DMSO, DMF) | [1][4][7] |

| Cleavability | Non-cleavable | [1][5][10] |

Mechanism of Action: Covalent Amide Bond Formation

The utility of DSS lies in the specific and efficient reaction of its N-hydroxysuccinimide (NHS) esters with primary amines.

Causality of Reaction: Primary amines, found at the N-terminus of polypeptides and on the side chain of lysine (K) residues, are strong nucleophiles at a physiological or slightly alkaline pH (7.0-9.0).[1][14] In this pH range, the amine group is sufficiently deprotonated to attack the carbonyl carbon of the NHS ester. This nucleophilic attack results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][14] The reaction is highly specific and produces no toxic side products, ensuring the integrity of the biological sample.[1][7] Because DSS possesses two such reactive groups, it can form a covalent bridge between two proximal amine groups, either on the same protein (intramolecular) or on two different interacting proteins (intermolecular).

Caption: Reaction mechanism of DSS with a primary amine.

Field-Proven Insights: Key Considerations for Experimental Design

A successful crosslinking experiment depends on careful optimization of several parameters. The choices made directly impact the efficiency, specificity, and interpretability of the results.

-

Solubility and Reagent Preparation : DSS is hydrophobic and must be dissolved in a dry organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][9][14] It is critical to use anhydrous (dry) solvent, as DSS is highly moisture-sensitive and the NHS-ester moiety will readily hydrolyze in the presence of water, rendering it inactive.[8][14] Once the DSS stock is prepared, it can be added to the aqueous reaction buffer containing the protein sample.

-

Choice of Buffer : The crosslinking reaction buffer must be free of primary amines, which would compete with the target proteins and quench the reaction. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible.[15][16] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/borate buffers, maintained at a pH between 7.0 and 9.0.[14][17]

-

Molar Excess and Concentration : The concentration of DSS relative to the protein is a critical variable. A 10- to 50-fold molar excess of DSS over the protein is a common starting point.[14][17] For concentrated protein solutions (>5 mg/mL), a lower molar excess (e.g., 10-fold) is often sufficient, while more dilute samples require a higher excess (20- to 50-fold) to favor the crosslinking reaction over hydrolysis.[14][17] The optimal concentration must be determined empirically through a titration experiment.

-

Reaction Quenching : It is essential to stop the crosslinking reaction after the desired incubation time to prevent non-specific or excessive crosslinking. This is achieved by adding a quenching buffer containing a high concentration of primary amines, such as 1M Tris-HCl (pH 7.5), which will react with and consume any remaining active DSS.[8][15][16]

-

Intracellular vs. Extracellular Crosslinking : DSS is lipophilic and membrane-permeable, making it ideal for crosslinking proteins within living cells.[1][4][14] For researchers wishing to exclusively target cell-surface proteins, a water-soluble, membrane-impermeable analog such as BS3 (Bis(sulfosuccinimidyl) suberate) should be used instead.[4][14][18]

Experimental Protocol: Intracellular Crosslinking in Mammalian Cells

This protocol provides a validated workflow for identifying protein-protein interactions within a cellular context using DSS.

Caption: Workflow for intracellular protein crosslinking with DSS.

Step-by-Step Methodology

-

Cell Preparation :

-

DSS Reagent Preparation (Perform Immediately Before Use) :

-

Crosslinking Reaction :

-

Add the DSS stock solution to the cell suspension to achieve a final concentration of 1-5 mM.[14][17] The optimal concentration should be determined via titration.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.[14][17] Alternatively, the reaction can be performed for 2 hours on ice.[14]

-

-

Reaction Quenching :

-

Cell Lysis and Analysis :

-

Pellet the quenched cells by centrifugation.

-

Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

The resulting lysate, containing covalently crosslinked protein complexes, is now ready for downstream analysis such as SDS-PAGE, Western blotting, immunoprecipitation (IP), or mass spectrometry (MS) to identify the interacting partners.[16]

-

Conclusion

This compound is an indispensable tool for life science researchers and drug development professionals. Its well-defined molecular weight of 368.34 g/mol and 11.4 Å spacer arm, combined with its membrane permeability and specific reactivity towards primary amines, enable the effective capture of protein interactions in their native state. By understanding the core principles of its mechanism and carefully controlling experimental variables such as solvent choice, buffer composition, concentration, and quenching, researchers can reliably stabilize protein complexes for detailed structural and functional analysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cephamls.com [cephamls.com]

- 3. benchchem.com [benchchem.com]

- 4. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]

- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 6. iright.com [iright.com]

- 7. This compound, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. DSS Crosslinking Reagent 1 gram - this compound (DSS) - ProteoChem [proteochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. DSS Crosslinker | TargetMol [targetmol.com]

- 13. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

- 16. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 17. store.sangon.com [store.sangon.com]

- 18. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Cell Membrane Permeability of Disuccinimidyl Suberate (DSS)

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Disuccinimidyl suberate (DSS) is a widely utilized homobifunctional crosslinking agent essential for elucidating protein-protein interactions. A pivotal question for researchers designing cellular crosslinking experiments is whether DSS can traverse the cell membrane to access intracellular targets. This technical guide provides a definitive answer, grounded in chemical principles and experimental evidence. We will explore the physicochemical properties of DSS that confer its membrane permeability, contrast it with its membrane-impermeable analog BS³, provide detailed experimental protocols for its application, and offer guidance on selecting the appropriate crosslinker for specific research objectives.

Introduction to this compound (DSS): Mechanism and Application

This compound (DSS) is a chemical reagent featuring two N-hydroxysuccinimide (NHS) esters connected by an 8-atom (11.4 Å) spacer arm derived from suberic acid. Its primary utility in biochemical research is to covalently link proteins or other molecules that are in close proximity.

The reaction mechanism hinges on the NHS esters, which react efficiently with primary amines (–NH₂) found on molecules like the side chain of lysine residues and the N-terminus of proteins. This reaction forms a stable amide bond, effectively "locking" interacting proteins together for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.

The Core Question: Is DSS Cell Membrane Permeable?

Yes, this compound is cell membrane permeable. This characteristic is a direct consequence of its chemical structure. The suberate backbone is a hydrophobic alkyl chain, which allows the molecule to readily diffuse across the lipid bilayer of the cell membrane. This property enables DSS to be used for in vivo and in situ crosslinking of intracellular and transmembrane proteins, providing a snapshot of protein interactions within their native cellular environment.

The Chemical Basis of Membrane Permeability

The permeability of a molecule across a lipid membrane is largely dictated by its hydrophobicity, size, and charge. DSS possesses a nonpolar, eight-carbon spacer arm, which gives the molecule sufficient lipid-like character to partition into and move across the cell membrane. Because it lacks charged groups, it is not repelled by the hydrophobic core of the lipid bilayer.

The Impermeable Alternative: A Tale of Two Crosslinkers

To control for and specifically target cell surface proteins, a water-soluble, membrane-impermeable analog of DSS was developed: Bis(sulfosuccinimidyl) suberate (BS³). The key difference is the addition of a sulfonate (-SO₃⁻) group to each NHS ring. These negatively charged groups render BS³ highly water-soluble and prevent it from crossing the cell membrane.

Therefore, when BS³ is added to intact cells, it will only crosslink proteins on the exterior surface. This makes the DSS/BS³ pair a powerful toolset for differentiating between extracellular, transmembrane, and intracellular protein interactions.

Data Presentation: DSS vs. BS³

The selection between DSS and its sulfonated analog is critical and depends entirely on the experimental objective. The table below summarizes their key properties for easy comparison.

| Feature | This compound (DSS) | Bis(sulfosuccinimidyl) suberate (BS³) |

| Membrane Permeability | Permeable | Impermeable |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Soluble in aqueous buffers (e.g., PBS) |

| Primary Application | Intracellular & transmembrane protein crosslinking | Cell surface protein crosslinking |

| Spacer Arm Length | 11.4 Å | 11.4 Å |

| Reactive Groups | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |

| Target Functional Group | Primary amines (-NH₂) | Primary amines (-NH₂) |

Experimental Protocols & Methodologies

Authoritative and reproducible protocols are the bedrock of scientific integrity. Below is a validated, step-by-step methodology for performing intracellular crosslinking in cultured mammalian cells using DSS.

Protocol: Intracellular Protein Crosslinking with DSS

Objective: To covalently link interacting proteins within intact cells for subsequent lysis and analysis.

Materials:

-

Cultured mammalian cells (e.g., HEK293T, HeLa)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

DSS stock solution (e.g., 25 mM in dry DMSO, freshly prepared)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scrapers

Methodology:

-

Cell Preparation: Culture cells to the desired confluency (typically 80-90%). On the day of the experiment, aspirate the culture medium.

-

Washing: Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins that could react with the crosslinker. This step is critical to prevent non-specific crosslinking of extracellular contaminants.

-

Crosslinking Reaction:

-

Add ice-cold PBS to the cells.

-

Immediately add the freshly prepared DSS stock solution to the PBS covering the cells to achieve a final working concentration. A typical starting concentration is 1-2 mM, but this must be optimized for your specific cell type and target proteins.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C. The lower temperature can help to reduce the activity of cellular proteases.

-

-

Quenching: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris. The primary amines in Tris will react with any excess DSS, preventing further crosslinking. Incubate for 15 minutes.

-

Cell Lysis: Aspirate the reaction solution and wash the cells once more with ice-cold PBS. Add ice-cold Lysis Buffer containing protease inhibitors to the plate.

-

Harvesting: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Incubate on ice for 30 minutes to ensure complete lysis.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Downstream Analysis: Collect the supernatant containing the crosslinked protein complexes. This material is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting.

Visualization of Workflows and Decision Making

Visual aids are indispensable for conceptualizing complex workflows. The following diagrams, rendered in DOT language, illustrate the experimental process and the logic for choosing the correct crosslinker.

Diagram: Intracellular Crosslinking Workflow

Caption: Workflow for intracellular protein crosslinking using DSS.

Diagram: Crosslinker Selection Guide

Caption: Decision flowchart for choosing between DSS and BS³.

Conclusion

The hydrophobicity of its suberate spacer arm unequivocally makes this compound (DSS) a cell membrane-permeable crosslinker. This fundamental property allows it to access and covalently trap protein complexes within the intracellular space of living cells. Understanding this, and how it contrasts with the membrane-impermeable nature of BS³, is paramount for the rational design of experiments aimed at mapping protein-protein interactions. By selecting the appropriate reagent and employing a validated protocol, researchers can confidently probe the intricate network of protein interactions in their specific cellular compartment of interest.

An In-Depth Technical Guide to the Reactivity of Disuccinimidyl Suberate (DSS) for Bioconjugation

<-4>

Introduction

In the landscape of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a foundational technique. Among the arsenal of chemical tools available, N-hydroxysuccinimide (NHS) esters stand out for their efficiency and reliability in forming stable amide bonds with primary amines.[1] This guide provides a deep dive into the reactivity of a specific and widely used homobifunctional NHS ester, Disuccinimidyl suberate (DSS). We will explore the core chemical mechanisms, critical reaction parameters, and field-proven protocols to empower researchers, scientists, and drug development professionals in leveraging DSS for their applications, from elucidating protein-protein interactions to constructing antibody-drug conjugates (ADCs).[2]

The Core Chemistry: Understanding NHS Ester Reactivity

The power of DSS lies in its two NHS ester functional groups, which readily react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins.[3][4] This reaction is a classic example of nucleophilic acyl substitution .[1][5]

The fundamental mechanism unfolds as follows:

-

Nucleophilic Attack: The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[3][5]

-

Formation of a Tetrahedral Intermediate: This attack results in a transient, unstable tetrahedral intermediate.[1][6]

-

Release of the Leaving Group: The intermediate collapses, leading to the release of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond.[1][5][7]

This reaction's success hinges on a delicate balance between the desired aminolysis (reaction with the amine) and a competing reaction: hydrolysis . In an aqueous environment, water can also act as a nucleophile, attacking the NHS ester and converting it to an unreactive carboxylic acid.[5][8] The interplay between these two reactions is heavily influenced by the reaction conditions, most notably the pH.[5]

The Defining Role of the Spacer Arm

DSS is a homobifunctional crosslinker, meaning it has identical reactive groups at both ends of a spacer arm.[9] In the case of DSS, this spacer is an 8-carbon alkyl chain derived from suberic acid, with a length of 11.4 Å.[10][11][12] This non-cleavable spacer arm dictates the distance between the two linked primary amines, making DSS ideal for studying and stabilizing protein-protein interactions, both intramolecularly and intermolecularly.[9] Its hydrophobic nature also allows it to permeate cell membranes, enabling intracellular crosslinking.[4][9][11]

Critical Parameters for Successful DSS Crosslinking

Optimizing the reaction conditions is paramount to achieving efficient and specific crosslinking with DSS. The following parameters require careful consideration:

The Decisive Influence of pH

The pH of the reaction buffer is the most critical factor governing the success of NHS ester conjugation.[3][5][13] It directly impacts both the reactivity of the target amines and the stability of the DSS crosslinker.

-

Low pH (<7.0): At acidic pH, primary amines are predominantly in their protonated, non-nucleophilic form (-NH₃⁺), which significantly slows down the desired reaction.[3][5] While some studies have shown DSS can still crosslink proteins at pH as low as 4.0, the efficiency is markedly reduced.[14]

-

Optimal pH (7.2-8.5): This pH range represents a compromise, ensuring a sufficient concentration of deprotonated, reactive amines while keeping the rate of DSS hydrolysis manageable.[7][15][16] The optimal pH for many applications is often cited as 8.3-8.5.[13][17]

-

High pH (>8.5): As the pH increases, the rate of DSS hydrolysis accelerates dramatically.[3][15] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6 at 4°C.[15]

Buffer Selection: A Self-Validating System

The choice of buffer is intrinsically linked to pH control and the prevention of unwanted side reactions. A crucial principle for a self-validating protocol is the exclusion of extraneous nucleophiles that can compete with the target protein.

Recommended Buffers:

Buffers to Avoid: It is imperative to use buffers that do not contain primary amines, such as:

-

Tris (tris(hydroxymethyl)aminomethane): Tris contains a primary amine and will compete with the target biomolecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[5][15][17] However, this reactivity makes Tris an excellent agent for quenching the reaction.[18]

-

Glycine: Similar to Tris, glycine possesses a primary amine and will interfere with the crosslinking reaction.[19] It is also commonly used as a quenching agent.[15][16]

Quantitative Data for Reaction Optimization

To facilitate experimental design, the following tables summarize key quantitative data related to NHS ester reactivity.

Table 1: Impact of pH on the Hydrolytic Stability of NHS Esters

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[5][15][20] |

| 8.0 | 4 | ~1 hour[5] |

| 8.5 | Room Temperature | 125-180 minutes[5][21] |

| 8.6 | 4 | 10 minutes[5][15][20] |

| 9.0 | Room Temperature | Minutes[5] |

This data highlights the inverse relationship between pH and NHS ester stability.

Table 2: Recommended Buffers for DSS Crosslinking

| Buffer | Recommended Concentration | Optimal pH Range |

| Sodium Phosphate | 20-100 mM | 7.0 - 8.0 |

| Sodium Bicarbonate | 0.1 M | 8.0 - 9.0 |

| HEPES | 20-100 mM | 7.2 - 8.0[19] |

| Sodium Borate | 50 mM | 8.0 - 8.5[19] |

Temperature and Incubation Time

NHS ester reactions can be performed at temperatures ranging from 4°C to room temperature.[5]

-

Room Temperature: Reactions are typically faster, often proceeding for 30-60 minutes.[5][10]

-

4°C (On Ice): Lowering the temperature can help to slow down the competing hydrolysis reaction and may be beneficial for sensitive proteins. Incubation times are generally longer, from 2 hours to overnight.[5][10]

Experimental Protocol: A Step-by-Step Guide to Protein Crosslinking with DSS

This protocol provides a robust framework for a typical protein crosslinking experiment. Optimization of reactant concentrations and incubation times is often necessary for specific applications.

Materials

-

DSS (this compound): Store desiccated at -20°C.[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, amine-free solvent is crucial.[13][17]

-

Reaction Buffer: Amine-free buffer, e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0.[5][15]

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5-8.0.[16]

-

Target Protein(s): In a compatible, amine-free buffer.

Workflow Diagram

Caption: Experimental workflow for protein crosslinking using DSS.

Step-by-Step Methodology

-

Preparation of Reagents:

-

Allow the vial of DSS to equilibrate to room temperature before opening to prevent moisture condensation.[10]

-

Prepare the protein solution in an amine-free reaction buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange via dialysis or a desalting column is necessary.[19]

-

Immediately before use, prepare a stock solution of DSS (e.g., 10-25 mM) in anhydrous DMSO or DMF.[22][23] Do not store DSS in solution, as it is susceptible to hydrolysis.[13]

-

-

Crosslinking Reaction:

-

Add the DSS stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[5]

-

The molar excess of DSS over the protein will need to be optimized. A common starting point is a 10- to 50-fold molar excess.[24]

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]

-

-

Quenching the Reaction:

-

Analysis:

-

The crosslinked products can now be analyzed by various methods, such as SDS-PAGE, Western blotting, or mass spectrometry, to determine the extent of crosslinking and identify interacting partners.[18]

-

For downstream applications, unreacted DSS and quenching reagents can be removed by size-exclusion chromatography (desalting column) or dialysis.[5][10]

-

The Chemistry of Crosslinking: Visualizing the Reaction

The reaction of DSS with primary amines on a protein results in the formation of stable amide bonds, covalently linking different parts of a polypeptide chain or different proteins within a complex.

Caption: Reaction mechanism of DSS with protein primary amines.

Troubleshooting and Advanced Considerations

Side Reactions and Specificity

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic residues such as tyrosine, serine, and threonine can occur, particularly under non-optimal pH conditions.[26] These O-acyl derivatives are generally less stable than the amide bonds formed with lysines.[27] Maintaining the recommended pH range of 7.2-8.5 helps to minimize these side reactions.[]

Controlling the Extent of Crosslinking

The degree of crosslinking can be controlled by modulating:

-

Molar ratio of DSS to protein: Higher ratios will favor more extensive crosslinking.

-

Protein concentration: More concentrated protein solutions favor the desired bimolecular acylation reaction over the competing unimolecular hydrolysis.[20]

-

Reaction time and temperature: Shorter times and lower temperatures generally result in less crosslinking.

Conclusion

This compound is a powerful and versatile tool for covalently linking proteins and other biomolecules. Its utility is grounded in the well-understood and highly efficient reactivity of NHS esters toward primary amines. By carefully controlling critical parameters—most notably pH and buffer composition—and following robust, self-validating protocols, researchers can reliably generate well-defined bioconjugates. This enables a vast array of applications, from capturing transient protein interactions for structural analysis to the precise construction of next-generation therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Di-(N-succinimidyl) suberate (DSS) — CF Plus Chemicals [cfplus.cz]

- 12. interchim.fr [interchim.fr]

- 13. lumiprobe.com [lumiprobe.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. benchchem.com [benchchem.com]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. store.sangon.com [store.sangon.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. benchchem.com [benchchem.com]

- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 27. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to protein-protein interaction studies using DSS.

An In-Depth Technical Guide to Protein-Protein Interaction Studies Using Disuccinimidyl Suberate (DSS)

Authored by: Gemini, Senior Application Scientist

Abstract

The study of protein-protein interactions (PPIs) is fundamental to unraveling the complex machinery of cellular life, from signaling pathways to the assembly of molecular machines.[1] Chemical cross-linking has emerged as a powerful technique to capture these interactions, transforming transient associations into stable covalent bonds amenable to biochemical and analytical characterization.[2][3] This guide provides an in-depth exploration of this compound (DSS), a widely used homobifunctional cross-linking agent. We will delve into the chemistry of DSS, provide field-proven experimental protocols for both in vitro and in vivo applications, discuss critical parameters for experimental design, and offer troubleshooting insights to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage DSS-mediated cross-linking to elucidate protein complex topology and function.

The Foundational Chemistry of DSS Cross-Linking

Understanding the chemical properties of your cross-linker is the bedrock of a successful experiment. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of a spacer arm.[4][5] This architecture allows it to covalently link two protein molecules that are in close proximity.

Key Chemical Properties:

-

Reactive Groups: The N-hydroxysuccinimide (NHS) esters at both ends of DSS react efficiently with primary amines (–NH₂), which are predominantly found on the side chains of lysine (K) residues and the N-terminus of polypeptides.[6][7][8]

-

Reaction Mechanism: The reaction occurs in a pH range of 7-9, where the NHS ester reacts with a deprotonated primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[6][7] This bond is as stable as a peptide bond.[9]

-

Spacer Arm: DSS possesses an 8-carbon alkyl chain spacer arm that is 11.4 Å in length.[10][11][12] This fixed length is critical as it imposes a distance constraint, meaning that two cross-linked lysine residues must be within a certain spatial distance in the native protein complex. This information is invaluable for computational modeling of protein structures.[13]

-

Solubility and Permeability: DSS is hydrophobic and insoluble in aqueous buffers.[9] It must first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] Its lipophilic nature allows it to permeate cell membranes, making it an excellent reagent for in vivo cross-linking to capture intracellular interactions.[6][11][12]

-

Non-Cleavable Nature: The amide bonds formed by DSS are permanent and cannot be broken by common reducing agents.[9] This ensures the stability of the cross-linked complex throughout purification and analysis but presents unique challenges for mass spectrometry.[14]

Data Presentation: Properties of this compound (DSS)

| Property | Description | Reference |

| Molecular Weight | 368.34 g/mol | [10] |

| Spacer Arm Length | 11.4 Å | [10][11] |

| CAS Number | 68528-80-3 | [10][11] |

| Reactivity | Primary Amines (Lysine, N-terminus) | [6][7] |

| Resulting Bond | Stable Amide Bond | [6] |

| Optimal pH Range | 7.0 - 9.0 | [6][10] |

| Cleavability | Non-Cleavable | |

| Solubility | Water-Insoluble (Requires DMSO/DMF) | [9] |

| Cell Permeability | Membrane Permeable | [6][11][12] |

Mandatory Visualization: DSS Reaction Mechanism

Caption: Reaction of DSS with primary amines on two proximal proteins.

Strategic Experimental Design

The success of a cross-linking experiment hinges on careful planning. The choices made before adding the reagent to your sample are often more critical than the execution of the protocol itself.

Causality Behind Experimental Choices

-

Non-Cleavable vs. Cleavable Linkers: The choice between a non-cleavable linker like DSS and a cleavable one is application-dependent.

-

DSS (Non-Cleavable): Ideal for stabilizing protein complexes for techniques like co-immunoprecipitation (Co-IP) and SDS-PAGE analysis, where the primary goal is to confirm an interaction or assess complex size.[14] The permanent bond ensures the complex remains intact through stringent washing and denaturing conditions.

-

Cleavable Linkers: These are preferred for cross-linking/mass spectrometry (XL-MS) workflows.[14][15] The ability to break the linker under specific conditions (e.g., chemically or in the mass spectrometer) simplifies data analysis by allowing the identification of the individual peptides, which is significantly more complex with a permanently linked pair.[16]

-

-

Buffer Integrity is Non-Negotiable: The most common point of failure is an incompatible buffer. Since DSS reacts with primary amines, any buffer component containing these groups, such as Tris or glycine, will compete with the protein targets and quench the reaction.[9]

-

Self-Validating System: Always use a non-amine-containing buffer within the optimal pH 7-9 range. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, bicarbonate, or borate.[6][9] If your protein is in an incompatible buffer, it must be exchanged via dialysis or a desalting column prior to the experiment.

-

-

The Impermanence of DSS in Solution: The NHS esters of DSS are highly susceptible to hydrolysis in aqueous environments, rendering the reagent inactive.[6][7] This hydrolysis is a competing reaction that increases with pH and time.[7]

-

Trustworthiness: To ensure maximum reactivity, always prepare DSS solution in a dry organic solvent (e.g., anhydrous DMSO) immediately before use.[10][12] Never prepare stock solutions for long-term storage, as their efficacy cannot be guaranteed.[6][9] When adding the DSS/DMSO solution to your aqueous protein sample, a temporary haziness may occur, which is normal.[9]

-

-

Titration is Key to Avoiding Artifacts: The goal is to capture native interactions, not to create a large, insoluble aggregate. Over-crosslinking can generate non-specific products and create complexes too large to enter an SDS-PAGE gel, resulting in smears in the loading well.[17]

-

Expertise: The optimal DSS-to-protein molar ratio must be determined empirically. A common starting point is a 10- to 50-fold molar excess of DSS over the protein.[7] For initial experiments, it is wise to test a range of DSS concentrations to find the condition that yields discrete higher-molecular-weight bands without significant aggregation.

-

Core Experimental Protocols & Workflows

The following protocols are self-validating systems, incorporating quenching and control steps to ensure the observed results are due to specific cross-linking.

Mandatory Visualization: General DSS Cross-Linking Workflow

Caption: A generalized workflow for DSS protein cross-linking experiments.

Experimental Protocol 1: In Vitro Cross-linking of Purified Proteins

This protocol is designed for studying interactions between purified proteins in a controlled environment.

Step-by-Step Methodology:

-

Protein Preparation:

-

Ensure the protein sample is in a suitable amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).[9] If necessary, perform buffer exchange.

-

The protein concentration should be optimized; higher concentrations favor the cross-linking reaction over hydrolysis.[7] Start with a concentration in the range of 1-5 mg/mL.

-

-

DSS Reagent Preparation:

-

Cross-linking Reaction:

-

Add the prepared DSS solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[10] It is crucial to test a range of molar excess ratios (e.g., 10:1, 25:1, 50:1 DSS:protein).

-

Mix gently and incubate the reaction. Standard conditions are 30-60 minutes at room temperature or 2 hours on ice.[10] Incubation on ice can help slow the reaction and reduce non-specific cross-linking.[10]

-

-

Reaction Quenching:

-

Analysis:

-

Analyze the reaction products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to the protein complex.

-

The identity of the cross-linked species can be confirmed by Western blotting using antibodies against the proteins of interest.[18]

-

Experimental Protocol 2: In Vivo Cross-linking in Living Cells

This protocol leverages the membrane permeability of DSS to capture PPIs within their native cellular context.[1][4]

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture cells to the desired density. For suspension cells, harvest and count them. For adherent cells, the procedure can be performed directly in the plate.[7]

-

Wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to completely remove any primary amines from the culture medium.[7][12] This is a critical step.

-

Resuspend the final cell pellet in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[7][12]

-

-

Cross-linking Reaction:

-

Reaction Quenching:

-

Downstream Processing:

-

Pellet the cells and proceed with cell lysis using a suitable lysis buffer for your downstream application (e.g., RIPA buffer for immunoprecipitation).

-

The cross-linked complexes within the lysate can now be analyzed by Co-IP, affinity purification, or Western blotting to identify interacting partners.[19]

-

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No or poor cross-linking observed | 1. Inactive DSS: Reagent was hydrolyzed due to moisture or improper storage.[17] 2. Incompatible Buffer: Presence of primary amines (Tris, glycine) quenching the reaction.[9][17] 3. Insufficient Concentration: DSS:protein ratio is too low. | 1. Always use DSS from a freshly opened vial or one stored properly with desiccant. Prepare DSS/DMSO solution immediately before use.[10][17] 2. Ensure your buffer is free of primary amines. Perform buffer exchange if necessary.[9][17] 3. Increase the molar excess of DSS in the reaction. |

| High-molecular-weight smears or aggregates in gel well | 1. Over-crosslinking: DSS concentration is too high or incubation time is too long.[17] 2. Protein Aggregation: The protein sample is inherently unstable under the experimental conditions. | 1. Reduce the DSS:protein molar ratio, decrease the incubation time, or perform the reaction on ice.[17] 2. Optimize buffer conditions (e.g., adjust ionic strength) to improve protein stability before adding the cross-linker. |

| Loss of biological activity or antibody recognition | 1. Modification of Critical Residues: DSS has modified lysine residues within an enzyme's active site or an antibody's epitope.[7] | 1. Decrease the DSS:protein molar ratio to reduce the extent of modification.[7] 2. If the problem persists, consider using a cross-linker that targets different functional groups (e.g., carboxyl or sulfhydryl groups). |

Concluding Remarks

This compound is a robust and effective tool for the study of protein-protein interactions. Its simple chemistry, membrane permeability, and the stable bonds it forms make it suitable for a wide array of applications, from confirming binary interactions in vitro to capturing entire interaction networks in vivo. However, its successful application demands a thorough understanding of its reactivity and limitations. By carefully controlling buffer composition, reagent preparation, and reaction stoichiometry, researchers can confidently employ DSS to stabilize protein complexes, providing invaluable snapshots of the dynamic cellular interactome.

References

- 1. In Vivo Crosslinking of Histone and RNA-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cyanagen.com [cyanagen.com]

- 6. interchim.fr [interchim.fr]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. DSS (this compound), No-Weigh™ Format - FAQs [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. DSS Crosslinker | TargetMol [targetmol.com]

- 12. store.sangon.com [store.sangon.com]

- 13. scispace.com [scispace.com]

- 14. benchchem.com [benchchem.com]

- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 16. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Method Using a DSS Crosslinker for IP and Polymeric Protein WB | MtoZ Biolabs [mtoz-biolabs.com]

Methodological & Application

Application Notes and Protocols: A Guide to Intracellular Crosslinking with Disuccinimidyl Suberate (DSS)

Introduction: Capturing Protein Interactions in Their Native Environment

The intricate dance of proteins within a cell dictates its function, fate, and response to stimuli. Many of these protein-protein interactions (PPIs) are transient, forming fleeting complexes that are essential for cellular signaling and regulation. To study these ephemeral events, researchers require methods to "freeze" these interactions in time. Intracellular crosslinking provides a powerful tool to covalently capture protein complexes within the living cell, preserving their native architecture for subsequent analysis.[1][2][3]

This guide provides a detailed protocol for intracellular crosslinking using Disuccinimidyl suberate (DSS), a popular amine-reactive crosslinking agent. DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester, meaning it has two identical reactive groups at either end of a spacer arm.[1][4][5] Its lipophilic nature allows it to readily permeate cell membranes, making it ideal for covalently linking intracellular proteins.[6][7][8][9][10] The NHS esters react with primary amines, primarily found on the side chains of lysine residues and the N-termini of proteins, to form stable amide bonds.[5][6][10][11] This protocol will guide you through the essential steps of using DSS to capture intracellular PPIs, from cell preparation to downstream analysis, while providing the scientific rationale behind each step to ensure experimental success.

Understanding the Tool: Properties of this compound (DSS)

A thorough understanding of the crosslinking reagent is paramount for designing and troubleshooting experiments. DSS possesses several key characteristics that make it a valuable tool for studying intracellular PPIs.

| Property | Description | Significance for Intracellular Crosslinking |

| Reactivity | Homobifunctional NHS ester; reacts with primary amines (-NH2) at pH 7.0-9.0.[4][5][6] | Targets abundant lysine residues and N-termini, increasing the probability of crosslinking interacting proteins. |

| Spacer Arm Length | 11.4 Å (8 atoms).[7][9][10][12][13] | Defines the distance between the reactive groups, allowing for the capture of proteins in close proximity. |

| Cleavability | Non-cleavable.[4][5][7][12] | Forms a stable, permanent link between proteins, which is ideal for many downstream applications. |

| Cell Permeability | Membrane-permeable due to its lipophilic nature.[5][6][7][8][9][10] | Essential for accessing and crosslinking intracellular protein complexes. |

| Solubility | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF.[4][5][6][10] | Requires careful preparation of a fresh stock solution immediately before use. |

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of an intracellular crosslinking experiment with DSS.

Caption: A step-by-step overview of the intracellular crosslinking workflow using DSS.

Detailed Protocol for Intracellular Crosslinking with DSS

This protocol is a general guideline and may require optimization for specific cell types and target proteins.

I. Materials and Reagents

-

Cells: Suspension or adherent cells of interest.

-

This compound (DSS): High-purity, stored desiccated at 4°C.[10]

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF): To dissolve DSS.[5][6][11]

-

Phosphate-Buffered Saline (PBS): pH 8.0, ice-cold. Amine-free buffers like HEPES, bicarbonate, or borate can also be used.[6][10][11]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[6][11][14]

-

Cell Lysis Buffer: RIPA buffer or another suitable lysis buffer compatible with downstream applications.[15][16][17] Protease and phosphatase inhibitor cocktails should be added fresh.

-

Standard cell culture reagents.

II. Step-by-Step Experimental Procedure

A. Cell Preparation (Self-Validating Step 1)

The quality of your starting material is critical. Healthy, viable cells are essential for meaningful results.

-

Cell Culture: Culture cells to the desired density. For suspension cells, aim for a concentration that allows for easy handling. For adherent cells, ensure they are in the logarithmic growth phase.

-

Harvesting:

-

Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Adherent Cells: Gently scrape or use a non-enzymatic cell dissociation solution to detach cells. Avoid using trypsin, as its primary amines will quench the DSS reaction.

-

-

Washing: This is a crucial step to remove any amine-containing components from the culture medium that would otherwise interfere with the crosslinking reaction.[6][10][11]

-

Resuspend the cell pellet in ice-cold PBS (pH 8.0).

-

Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Repeat the wash step two more times.

-

-

Cell Resuspension: After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[6][11] A higher cell concentration is generally more effective as it requires less crosslinker.[10][11]

B. DSS Crosslinking Reaction (Self-Validating Step 2)

Proper handling and timing are key to a successful crosslinking reaction.

-

Prepare Fresh DSS Stock Solution: DSS is moisture-sensitive and hydrolyzes in aqueous solutions.[6][11] Therefore, the DSS stock solution must be prepared immediately before use.[6][10][11]

-

Initiate Crosslinking:

-

Incubation:

C. Quenching and Cell Lysis (Self-Validating Step 3)

Stopping the reaction and efficiently lysing the cells are critical for preserving the crosslinked complexes.

-

Quench the Reaction: To stop the crosslinking reaction, add the Quenching Buffer (1 M Tris-HCl, pH 7.5, or 1 M glycine) to a final concentration of 10-50 mM.[6][10][11][14]

-

Incubate to Quench: Incubate for 15 minutes at room temperature with gentle mixing.[6][10][11] This allows the primary amines in the quenching buffer to react with and neutralize any unreacted DSS.

-

Wash Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash once with ice-cold PBS to remove the quenching buffer and unreacted DSS.

-

Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer) containing freshly added protease and phosphatase inhibitors.[15][16][17][18]

-

Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

-

Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

-

Collect the supernatant containing the crosslinked protein complexes.

-

III. Downstream Analysis

The crosslinked lysate is now ready for a variety of downstream applications to identify and characterize the protein-protein interactions.

-

SDS-PAGE and Western Blotting: The most straightforward method to visualize the results of a crosslinking experiment.[3] Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric proteins.

-

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): To isolate specific crosslinked complexes using an antibody against one of the protein partners.

-

Mass Spectrometry (MS): For the identification of the crosslinked proteins and the specific sites of interaction.[14][19]

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no crosslinking efficiency | Inactive DSS | Always use fresh, high-purity DSS and prepare the stock solution immediately before use.[6][10][11] |

| Presence of primary amines in the buffer | Ensure all buffers are free of primary amines (e.g., Tris, glycine) during the crosslinking step.[20] | |

| Suboptimal DSS concentration or incubation time | Perform a titration of DSS concentration (e.g., 0.25-5 mM) and incubation time (e.g., 15-60 minutes) to find the optimal conditions.[10][11] | |

| High molecular weight smears or aggregates | Over-crosslinking | Reduce the DSS concentration, shorten the incubation time, or perform the reaction on ice.[20] |

| High cell density | Optimize the cell concentration to avoid excessive intermolecular crosslinking.[21] | |

| Loss of protein function or antibody recognition | Crosslinking at or near the active site or epitope | Try a lower DSS concentration or a different crosslinker with a different spacer arm length or reactivity. |

Conclusion

Intracellular crosslinking with DSS is a robust technique for capturing protein-protein interactions in their native cellular context. By understanding the chemical principles of DSS and carefully controlling the experimental parameters, researchers can successfully stabilize transient protein complexes for further investigation. This protocol provides a solid foundation for performing intracellular crosslinking experiments, and with appropriate optimization, it can be a powerful tool in the arsenal of any researcher studying the dynamic world of cellular proteomics.

References

- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 2. korambiotech.com [korambiotech.com]

- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 6. interchim.fr [interchim.fr]

- 7. abmole.com [abmole.com]

- 8. DSS Crosslinker 100 mg CAS 68528-80-3 - this compound (DSS) - ProteoChem [proteochem.com]

- 9. DSS Crosslinking Reagent 1 gram - this compound (DSS) - ProteoChem [proteochem.com]

- 10. store.sangon.com [store.sangon.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. DSS Crosslinker | TargetMol [targetmol.com]

- 13. This compound, cross-linking reagent (CAS 68528-80-3) | Abcam [abcam.com]

- 14. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Should Cells Be Lysed with RIPA Buffer Following Crosslinking in Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Cell Lysis Buffers | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 18. media.cellsignal.com [media.cellsignal.com]

- 19. Intracellular Protein Crosslinking Detection Methods - Creative Proteomics [creative-proteomics.com]

- 20. benchchem.com [benchchem.com]

- 21. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

Mastering Intracellular Covalent Bonds: A Guide to DSS Crosslinking in Cultured Cells

In the intricate cellular landscape, the transient and dynamic nature of protein-protein interactions governs the very essence of biological function. Capturing these fleeting moments is paramount for researchers in fundamental biology and drug development alike. Chemical crosslinking serves as a powerful tool to "freeze" these interactions, creating stable covalent bonds that allow for their subsequent analysis. This guide provides an in-depth exploration of disuccinimidyl suberate (DSS), a widely used crosslinking agent, with a focus on establishing a robust and reproducible workflow for its application in cultured cells.

The Chemistry of Proximity: Understanding DSS Crosslinking

This compound (DSS) is a homobifunctional crosslinker, meaning it possesses two identical reactive groups at either end of an 11.4 Å spacer arm.[1] These reactive groups are N-hydroxysuccinimide (NHS) esters, which efficiently form stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins.[2] This reaction is most efficient in a pH range of 7 to 9.[1]

A key characteristic of DSS is its hydrophobic nature, which allows it to readily permeate cell membranes. This property makes DSS an invaluable tool for probing intracellular and intramembrane protein interactions, in contrast to its water-soluble analog, BS3, which is restricted to crosslinking cell-surface proteins.[2] The non-cleavable nature of the bonds formed by DSS ensures the stability of the crosslinked complexes throughout downstream applications such as immunoprecipitation and mass spectrometry.[3]

The Cornerstone of Success: Determining the Optimal DSS Concentration

The concentration of DSS is the most critical parameter influencing the outcome of a crosslinking experiment. Insufficient crosslinking will fail to capture weak or transient interactions, while excessive crosslinking can lead to the formation of large, insoluble aggregates that are intractable for analysis and can induce cellular stress.[4] Therefore, a systematic optimization of the DSS concentration is not merely a suggestion but a prerequisite for obtaining meaningful and reproducible data.

The ideal DSS concentration is cell-type and application-dependent. A general starting range for cultured cells is 1-5 mM.[2][5] However, factors such as cell density, the abundance of the target protein, and the nature of the protein-protein interaction under investigation necessitate empirical determination of the optimal concentration.

Key Considerations for Optimization:

-

Cell Density: Higher cell densities generally require lower concentrations of DSS. Conversely, at lower cell densities, a higher concentration of the crosslinker may be needed to achieve effective crosslinking.[6] It is crucial to maintain consistent cell density across experiments to ensure reproducibility.

-

Buffer Composition: The crosslinking reaction should be performed in a buffer devoid of primary amines, such as Tris or glycine, as these will compete with the proteins for reaction with the NHS esters, effectively quenching the crosslinker.[5] Phosphate-buffered saline (PBS) or HEPES-buffered saline at a pH of 7.2-8.0 are commonly used.[2]

-

Reaction Time and Temperature: A typical incubation time for DSS crosslinking is 30 minutes at room temperature or 1-2 hours on ice.[1] Lower temperatures can help to slow down the reaction and potentially reduce non-specific crosslinking.

A Systematic Approach to Optimizing DSS Concentration:

The following protocol outlines a systematic approach to determine the optimal DSS concentration for your specific experimental system using SDS-PAGE and Western blotting as a readout.

Experimental Workflow for DSS Concentration Optimization

Caption: Workflow for optimizing DSS concentration.

Protocol for DSS Concentration Optimization:

-

Cell Preparation:

-

Harvest cultured cells and wash them twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any residual culture medium containing primary amines.

-

Resuspend the cell pellet in the same buffer at a consistent and known cell density (e.g., 1 x 107 cells/mL).

-

-

DSS Titration:

-

Prepare a fresh stock solution of DSS (e.g., 50 mM) in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. DSS is moisture-sensitive and will rapidly hydrolyze in aqueous solutions.[1]

-

Aliquot equal volumes of the cell suspension into separate microcentrifuge tubes.

-

To each tube, add the DSS stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, and 5 mM). Ensure the final concentration of the organic solvent is low (typically <5%) to minimize effects on cell integrity.

-

Incubate the reactions for 30 minutes at room temperature with gentle mixing.

-

-

Quenching and Cell Lysis:

-

Stop the crosslinking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.[2] Incubate for 15 minutes at room temperature.

-

Pellet the cells by centrifugation and lyse them using a suitable lysis buffer for your downstream application (e.g., RIPA buffer for immunoprecipitation).

-

-

Analysis by SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an antibody against your protein of interest.

-

The optimal DSS concentration is the one that results in the appearance of higher molecular weight bands, indicating the formation of crosslinked complexes, without causing excessive protein aggregation that prevents entry into the gel.[7] A desirable outcome is a ladder of bands representing dimers, trimers, and other oligomers of your target protein and its binding partners.

-

| DSS Concentration | Expected Outcome on Western Blot | Interpretation |

| Too Low | Primarily a monomeric band of the target protein. | Insufficient crosslinking to capture interactions. |

| Optimal | Appearance of higher molecular weight bands in addition to the monomer. | Successful capture of protein complexes. |

| Too High | Smearing at the top of the gel and loss of distinct bands. | Excessive crosslinking leading to large, insoluble aggregates. |

In-Depth Protocol for DSS Crosslinking in Cultured Cells

This protocol provides a detailed, step-by-step methodology for performing a DSS crosslinking experiment once the optimal concentration has been determined.

Experimental Workflow for DSS Crosslinking

Caption: Step-by-step workflow for DSS crosslinking.

Materials:

-

Cultured cells of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

This compound (DSS)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-